molecular formula C34H53ClN2O2 B123969 Anipamil hydrochloride, (+)- CAS No. 94313-88-9

Anipamil hydrochloride, (+)-

Cat. No. B123969
CAS RN: 94313-88-9
M. Wt: 557.2 g/mol
InChI Key: SPIVBBPTKHDDSC-UHFFFAOYSA-N
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Description

Anipamil is a calcium channel blocker, specifically of the phenylalkylamine type . This type is separate from its more common cousin Dihydropyridine . Anipamil is an analog of the more common drug verapamil, which is the most common type of phenylalkylamine style calcium channel blocker .


Molecular Structure Analysis

Anipamil has a molecular formula of C34H52N2O2 . It is a small molecule drug that targets Voltage-gated calcium channels (VDCCs) and acts as a VDCC blocker . The InChIKey for Anipamil is PHFDAOXXIZOUIX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physicochemical properties of a compound like Anipamil hydrochloride, (+)- can be assessed using various methods of analysis. The most widely used method is HPLC combined with spectrophotometry and other methods of analysis .

Scientific Research Applications

Antiarrhythmic Efficacy Anipamil hydrochloride has been shown to be effective against arrhythmias induced by ischemia and reperfusion in rats. Research indicates that anipamil can reduce ischemia-induced arrhythmias and selectively abolish reperfusion arrhythmias induced by short periods of ischemia, implying its utility in treating cardiac rhythm disturbances (MacLeod et al., 1989).

Cardiovascular and Antiarrhythmic Actions Studies on pigs have demonstrated the cardiovascular effects of anipamil, such as dose-dependent reduction in blood pressure and myocardial depression. Anipamil also showed moderate antiarrhythmic effects against arrhythmias induced by regional myocardial ischemia (Pugsley et al., 1995).

Protection Against Ischemic-Reperfused Injury Anipamil's prophylactic administration was found to protect the heart against effects of ischemia and reperfusion. This protection was evident in the improved recovery of myocardial energy metabolism and intracellular pH during ischemic conditions, suggesting a significant role in cardiac protection (Kirkels et al., 1988).

Effectiveness in Stable Angina Pectoris Anipamil has been found to effectively treat stable angina pectoris, significantly reducing the duration and frequency of transient myocardial ischemia. Its 24-hour antiischemic efficacy was highlighted in a study involving patients with stable angina (Larsen et al., 1993).

Cardioprotective Actions in Acute Myocardial Ischemia Research on anesthetized cats showed that anipamil can protect ischemic myocardial tissue, suggesting a potential role in acute myocardial ischemia treatment. It moderated cellular ischemia and blunted the loss of myocardial creatine kinase activity, indicating a direct cytoprotective action (Brezinski et al., 1986).

In Vivo Anti-Platelet Properties Anipamil has demonstrated partial inhibition of platelet activation in vivo, without significantly affecting the hypotensive effect of platelet activators. This indicates its potential use in conditions where platelet aggregation plays a role (Osborne et al., 1986).

Effect on Isoprenaline-Induced Cardionecrosis Anipamil exhibited a dose-dependent protective effect against isoprenaline-induced myocardial necrosis in rats. This suggests its potential application in preventing myocardial damage induced by catecholamine overload (Ciplea et al., 1988).

Safety And Hazards

The safety data sheet for Anipamil hydrochloride, (+)- indicates that it is for research use only and not intended for diagnostic or therapeutic use . More detailed safety and hazard information would be available in the full safety data sheet.

Future Directions

Anipamil is used to prevent the thickening of aortic muscles in rabbits with hypertension . Future research may focus on further understanding the effects of Anipamil on smooth muscle cell phenotypes . Additionally, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available in the future .

properties

IUPAC Name

2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N2O2.ClH/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3;/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIVBBPTKHDDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H53ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30915673
Record name 2-(3-Methoxyphenyl)-2-(3-{[2-(3-methoxyphenyl)ethyl](methyl)amino}propyl)tetradecanenitrile--hydrogen chloride (1/1)
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Molecular Weight

557.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anipamil hydrochloride, (+)-

CAS RN

94313-88-9, 144399-68-8, 155821-72-0
Record name Benzeneacetonitrile, α-dodecyl-3-methoxy-α-[3-[[2-(3-methoxyphenyl)ethyl]methylamino]propyl]-, hydrochloride (1:1)
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Record name Anipamil hydrochloride
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Record name Anipamil hydrochloride, (-)-
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Record name Anipamil hydrochloride, (+)-
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Record name 2-(3-Methoxyphenyl)-2-(3-{[2-(3-methoxyphenyl)ethyl](methyl)amino}propyl)tetradecanenitrile--hydrogen chloride (1/1)
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Record name [4-cyano-4-(3-methoxyphenyl)hexadec-1-yl](5-methoxyphenethyl)methylammonium chloride
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Record name ANIPAMIL HYDROCHLORIDE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANIPAMIL HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANIPAMIL HYDROCHLORIDE, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Ferrari, A Boraso, A Cargnoni, E Pasini… - European Journal of …, 1990 - Elsevier
… Anipamil hydrochloride and verapamil hydrochloride were synthesized by the chemical department of Knoll AG (Ludwigshafen, FRG). Nifedipine hydrochloride was kindly donated by …
Number of citations: 8 www.sciencedirect.com

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